molecular formula C15H17NO2S B1275563 Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 350997-19-2

Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No. B1275563
M. Wt: 275.4 g/mol
InChI Key: KCBQLCZOZOIVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various thiophene derivatives and their synthesis, biological activities, and potential as pharmaceutical agents.

Synthesis Analysis

The synthesis of thiophene derivatives is a key area of research due to their potential therapeutic applications. In the first paper, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for their anti-tubercular activity . Although the exact synthesis of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is not detailed, the methods used for similar compounds involve initial reactions with various organic reagents, as seen in the second paper where novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. The papers do not directly discuss the molecular structure of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, but they do provide insights into the structural features important for activity. For instance, molecular docking simulations were performed to predict the binding mode of similar compounds into the mtFabH active site, which is relevant for anti-tubercular activity . The structural confirmation of newly synthesized thiophene derivatives was achieved using IR, 1H NMR, MS spectral data, and elemental analysis .

Chemical Reactions Analysis

The reactivity of thiophene derivatives is another area of interest. The third paper discusses reactions with methyl 3-hydroxythiophene-2-carboxylate, where the addition of alcohols followed by the loss of hydrogen chloride at room temperature yielded thiophene-2,4-diols . These reactions highlight the potential for thiophene derivatives to undergo various chemical transformations, which can be leveraged to synthesize a wide range of compounds with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, they do report on the properties of related compounds. For example, the acute toxicity of novel thiophene derivatives was assayed to determine their LD50, which is an important parameter for evaluating the safety profile of potential therapeutic agents . Additionally, the detailed synthesis and spectroscopic data provided in the papers can be used to infer certain physical and chemical properties of these compounds .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of 2-Substituted 3-Hydroxy- and 3-Amino-Thiophens : A study by Huddleston and Barker (1979) demonstrated a synthesis method for 3-amino-1 and 3-hydroxy-2 2-thiophen carboxylates, which could potentially be applied to similar compounds like Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (Huddleston & Barker, 1979).

  • Synthesis of Thiophene-Pyrimidinones : A 2010 study explored the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters, yielding [3,2-d]4(3H)thieno- pyrimidinones, indicating a route for synthesizing structurally related compounds (Hajjem, Khoud, & Baccar, 2010).

Biological Activity

  • Antibacterial and Antifungal Properties : Research by Vasu et al. (2003) revealed that certain thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities, suggesting potential biomedical applications for related compounds (Vasu et al., 2003).

  • Synthesis and Bioassay of Thiophene Compounds : Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, showing antibacterial, antifungal, and anticancer activities. This highlights the diverse biological activities of thiophene derivatives (Mabkhot et al., 2017).

  • Antimicrobial Activity of Thiophene Derivatives : A 2017 study by Prasad et al. reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their significant antimicrobial properties (Prasad, Angothu, Latha, & Nagulu, 2017).

properties

IUPAC Name

propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-8-18-15(17)13-12(9-19-14(13)16)11-6-4-10(2)5-7-11/h4-7,9H,3,8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBQLCZOZOIVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396526
Record name propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

CAS RN

350997-19-2
Record name Propyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.